molecular formula C11H10N4OS B1263661 N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

Cat. No. B1263661
M. Wt: 246.29 g/mol
InChI Key: DCHJBOSLQRMIFB-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide is a member of toluenes.

Scientific Research Applications

  • Fungicidal Activity : A study by Tang Zi-lon (2015) on N-(1,3,4-thiadiazolyl) thiazole carboxamides, related to the compound , demonstrated moderate fungicidal activity against tested fungi. The presence of an alkyl group on the 1,3,4-thiadiazolyl ring enhanced activity compared to those with an aryl group (Tang Zi-lon, 2015).

  • Antimicrobial Properties : Research by R. Dua (2016) on similar 1,3,4-thiadiazoles showed pronounced antimicrobial activity against a range of bacteria and fungi, suggesting potential applications in combating microbial infections (R. Dua, 2016).

  • Antipsychotic and Anticonvulsant Activities : A study by H. Kaur et al. (2012) found that certain benzoxazepine and benzothiazepine derivatives, structurally related to the compound, displayed antipsychotic and anticonvulsant properties, indicating potential therapeutic applications in neurological disorders (H. Kaur, Sunil Kumar, A. Chaudhary, Ashok Kumar, 2012).

  • Anticancer Potential : A 2017 study by S. M. Gomha et al. explored thiazole and thiadiazole derivatives, showing significant anticancer activities, particularly against Hepatocellular carcinoma cell lines. This suggests potential applications in developing anticancer therapies (S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017).

  • Spectroscopic Analysis for Bioactivity : N. R. Patil et al. (2011) conducted a study on the absorption and fluorescence spectra of various carboxamides, including those structurally similar to the compound , to understand their bioactivity better (N. R. Patil, R. Melavanki, S. B. Kapatkar, N. Ayachit, J. Saravanan, 2011).

  • Influenza Virus Inhibition : A 2021 study by Esra Tatar et al. reported that L-methionine-coupled 1,3,4-thiadiazole derivatives, structurally related to the compound, showed activity against the influenza A virus, suggesting potential use in antiviral therapies (Esra Tatar, Seda Yaldız, Necla Kulabaş, E. Vanderlinden, L. Naesens, I. Küçükgüzel, 2021).

  • Antibacterial and Antifungal Activities : The study by Lu Yu et al. (2022) on thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties displayed effective antibacterial and antifungal activities, suggesting potential applications in agriculture and medicine (Lu Yu, Lingling Xiao, Pei Li, Jiyan Chi, Jie Li, Shuming Tan, 2022).

properties

Product Name

N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C11H10N4OS/c1-8-4-2-3-5-9(8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6+

InChI Key

DCHJBOSLQRMIFB-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CSN=N2

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CSN=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
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N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
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N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
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N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

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